

The Crystal Structure of Whitlockite: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Whitlockite**

Cat. No.: **B577102**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **whitlockite**, a calcium phosphate mineral of significant interest in various scientific and biomedical fields. This document summarizes key crystallographic data, details the experimental protocols for its characterization, and presents a visual representation of its structural arrangement.

Crystallographic Data

Whitlockite is a member of the phosphate mineral group and exhibits a complex crystal structure. It crystallizes in the trigonal system with the rhombohedral space group $R\bar{3}c$ ^{[1][2][3]}. The chemical formula of **whitlockite** can be variable, with the general formula often represented as $\text{Ca}_9(\text{Mg},\text{Fe})(\text{PO}_4)_6(\text{PO}_3\text{OH})$ ^[3]. The structure is characterized by a framework of interconnected calcium-oxygen polyhedra and phosphate tetrahedra^[4].

Unit Cell Parameters

The lattice parameters of **whitlockite** have been determined by various studies, primarily using X-ray and neutron diffraction techniques. The values can vary slightly depending on the specific chemical composition of the sample. A summary of reported hexagonal unit cell parameters is presented in Table 1.

a (Å)	c (Å)	V (Å ³)	Source
10.33	37.103(5)	-	[3]
10.310(2)	37.103(5)	-	[2]
10.3685(4)	37.1444(13)	3458.2(3)	[1]
10.357(3)	37.095(15)	3446(2)	[1]

Table 1: Reported Hexagonal Unit Cell Parameters for **Whitlockite**.

Atomic Coordinates

The precise arrangement of atoms within the **whitlockite** crystal lattice is defined by their fractional coordinates. The following table provides an example of atomic coordinates for a **whitlockite** sample from Palermo Mine, USA, as determined by single-crystal X-ray diffraction.

Atom	Wyckoff Position	x	y	z	Occupancy
Ca(1)	18b	0.2801(1)	0.1387(1)	0.1876(1)	1
Ca(2)	18b	0.2319(1)	0.2642(1)	0.0911(1)	1
Ca(3)	18b	0.2528(1)	0.2858(1)	0.0000(1)	1
Mg/Fe	6a	0	0	0.25	0.533/0.342
P(1)	18b	0.1789(1)	0.4612(1)	0.1552(1)	1
P(2)	18b	0.1293(1)	0.1589(1)	0.0531(1)	1
P(3)	6a	0	0	0.4321(1)	1
O(1)	18b	0.2971(2)	0.5291(2)	0.1663(1)	1
O(2)	18b	0.1069(2)	0.2961(2)	0.1543(1)	1
O(3)	18b	0.1412(2)	0.5113(2)	0.1132(1)	1
O(4)	18b	0.1551(2)	0.5231(2)	0.1948(1)	1
O(5)	18b	0.2458(2)	0.1421(2)	0.0631(1)	1
O(6)	18b	0.0812(2)	0.1987(2)	0.0132(1)	1
O(7)	18b	0.0621(2)	0.2113(2)	0.0912(1)	1
O(8)	18b	0.1281(2)	0.0821(2)	0.0481(1)	1
O(9)	18b	0.1192(2)	0.0811(2)	0.4411(1)	1
O(10)	6a	0	0	0.3921(2)	1
H(10)	18b	0.031(4)	0.062(4)	0.383(1)	0.857

Table 2: Fractional Atomic Coordinates of **Whitlockite**[\[1\]](#). Note: The data presented is a representative example and may vary between different **whitlockite** specimens.

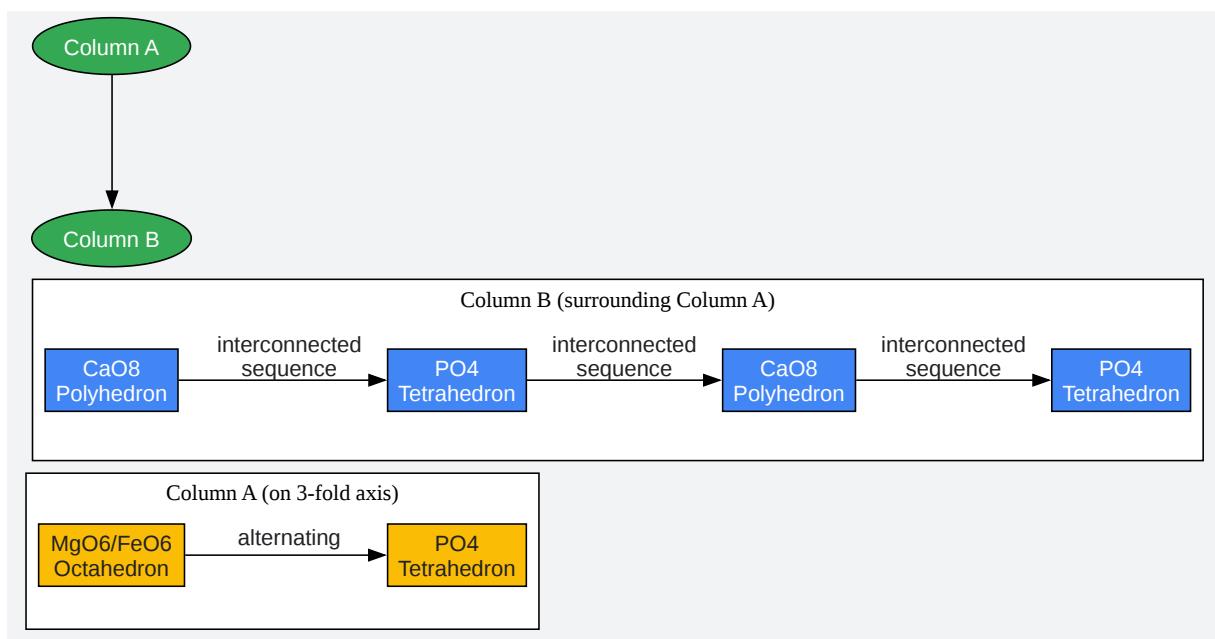
Experimental Protocols

The determination of the crystal structure of **whitlockite** relies on sophisticated analytical techniques, primarily single-crystal X-ray diffraction (XRD) and neutron diffraction, often coupled with Rietveld refinement for powder diffraction data.

Single-Crystal X-ray Diffraction (XRD)

A common methodology for single-crystal XRD analysis of **whitlockite** involves the following steps:

- **Crystal Selection and Mounting:** A suitable single crystal of **whitlockite**, typically with dimensions in the range of 0.1 to 0.2 mm, is carefully selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. Data collection is often performed at room temperature using a monochromatic X-ray source, such as MoK α radiation ($\lambda = 0.71073 \text{ \AA}$)[5]. A CCD area detector is commonly used to collect the diffraction data over a wide range of scattering angles (2θ)[5]. Multiple frames are collected by rotating the crystal through different orientations.
- **Data Processing:** The raw diffraction data are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects[5]. An absorption correction may also be applied depending on the crystal size and shape.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson techniques to obtain an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares methods against the experimental diffraction data[2]. The refinement process optimizes the atomic coordinates, site occupancy factors, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the refinement is assessed by the R-factor (agreement factor).


Rietveld Refinement

For polycrystalline (powder) samples of **whitlockite**, Rietveld refinement is a powerful technique to extract detailed structural information from the powder XRD pattern.

- Data Collection: A high-quality powder XRD pattern is collected using a diffractometer in a step-scan mode over a broad 2θ range[4].
- Initial Model: The refinement starts with an initial structural model, which includes the space group, approximate lattice parameters, and atomic positions of a known isostructural compound or a previously determined **whitlockite** structure[4].
- Refinement Process: The Rietveld refinement software (e.g., FullProf, GSAS) is used to iteratively adjust the structural and instrumental parameters to minimize the difference between the calculated and observed powder diffraction profiles. The refined parameters typically include:
 - Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors, and isotropic or anisotropic displacement parameters.
 - Profile Parameters: Peak shape function parameters (e.g., Gaussian and Lorentzian components of a pseudo-Voigt function), background coefficients, and preferred orientation parameters[4].
- Analysis of Results: The final refined structural parameters provide detailed information about the crystal structure of the **whitlockite** sample. The goodness-of-fit indicators, such as R_{wp} (weighted profile R-factor) and χ^2 (chi-squared), are used to evaluate the quality of the refinement[4].

Structural Visualization

The crystal structure of **whitlockite** is a complex three-dimensional network. The following diagram illustrates the fundamental building blocks and their connectivity. The structure is composed of columns of polyhedra running parallel to the c-axis. One type of column consists of alternating MgO_6 (or FeO_6) octahedra and PO_4 tetrahedra. These are surrounded by six other columns, each containing a sequence of CaO_8 polyhedra and PO_4 tetrahedra.

[Click to download full resolution via product page](#)

Caption: A simplified representation of the columnar arrangement in the **whitlockite** crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]

- 2. msaweb.org [msaweb.org]
- 3. Whitlockite - Wikipedia [en.wikipedia.org]
- 4. Rietveld refinement of whitlockite-related K0.8Ca9.8Fe0.2(PO4)7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- To cite this document: BenchChem. [The Crystal Structure of Whitlockite: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577102#what-is-the-crystal-structure-of-whitlockite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com